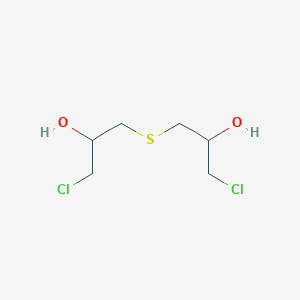

Bis(3-chloro-2-hydroxypropyl)sulfide

Description

Its molecular formula is inferred as C₆H₁₂Cl₂O₂S, with a molecular weight of 227.14 g/mol. This compound is structurally notable for its chloro-hydroxypropyl moieties and a central sulfide bridge, which confer reactivity in cross-linking, polymerization, and functionalization processes.

Properties

Molecular Formula |

C6H12Cl2O2S |

|---|---|

Molecular Weight |

219.13 g/mol |

IUPAC Name |

1-chloro-3-(3-chloro-2-hydroxypropyl)sulfanylpropan-2-ol |

InChI |

InChI=1S/C6H12Cl2O2S/c7-1-5(9)3-11-4-6(10)2-8/h5-6,9-10H,1-4H2 |

InChI Key |

SVEHZCKYZJXGCW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)O)SCC(CCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 3-chloro-2-hydroxypropyl motif but differ in core functional groups, leading to distinct properties and applications:

| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|---|

| Bis(3-chloro-2-hydroxypropyl)sulfide | Not provided | C₆H₁₂Cl₂O₂S | Sulfide, chloro, hydroxyl | 227.14 (calculated) | Cross-linking agents, polymer synthesis |

| Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | 4809-35-2 | C₂₁H₂₆Cl₂O₄ | Ether, chloro, hydroxyl | 412.12 | Surfactant, plasticizer, stabilizer |

| (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | 3327-22-8 | C₇H₁₅ClNO⁺Cl⁻ | Quaternary ammonium, chloro | 200.10 | Water treatment, ion-exchange resins |

| 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide | 1565044-90-7 | C₇H₁₄ClNO₃S | Thiomorpholine, sulfone | 227.71 | Pharmaceutical intermediates, organocatalysts |

Key Observations :

- Sulfide vs. Ether: The sulfide group in this compound offers higher nucleophilicity compared to the ether linkage in Bisphenol A derivatives, making it more reactive in cross-linking reactions .

- Quaternary Ammonium vs. Sulfide : The ammonium group in (3-Chloro-2-hydroxypropyl)trimethylammonium chloride enhances water solubility and cationic charge, favoring applications in wastewater treatment and textile dye retention .

- Thiomorpholine Derivatives : The thiomorpholine-sulfone structure in 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide introduces steric hindrance and polarity, suitable for specialized organic syntheses .

Reactivity and Stability

- Hydrolytic Stability: this compound is prone to hydrolysis under alkaline conditions due to the labile chlorine atoms, releasing HCl and forming diols. In contrast, Bisphenol A ether analogs exhibit greater hydrolytic stability due to their aromatic backbone .

- Thermal Degradation : Quaternary ammonium derivatives decompose at lower temperatures (~200°C) compared to sulfide or ether analogs, which are stable up to 250–300°C .

Material Science

- Polymer Composites : this compound derivatives are cross-linked with starch or polygalacturonic acid to synthesize ion-exchange resins, enhancing mechanical strength and adsorption capacity .

- Electroplating Additives : Sodium salts of 3-chloro-2-hydroxypropyl sulfonic acid (a structural analog) improve copper electroplating bath stability and deposition rates .

Preparation Methods

Epoxy Chloropropane Condensation with Sulfur Nucleophiles

The most widely documented method involves the reaction of epoxy chloropropane (1-chloro-2,3-epoxypropane) with sulfur-based nucleophiles such as sodium sulfide (Na₂S) or hydrogen sulfide (H₂S). This pathway proceeds via a ring-opening mechanism, where the epoxide oxygen is protonated, enabling nucleophilic attack by sulfide ions at the less substituted carbon. The resulting intermediate undergoes hydrolysis to yield the final product:

Key variables influencing yield include:

Thiol-Epoxide Coupling

An alternative approach employs thiols (R-SH) as sulfur donors. For example, 3-chloro-2-hydroxypropane thiol reacts with epoxy chloropropane under basic conditions:

This method avoids sulfide salt handling but requires precise pH control (7.5–8.5) to minimize disulfide formation.

Industrial-Scale Optimization Strategies

Reaction Parameter Optimization

Data from large-scale syntheses reveal the following optimal conditions:

Purification and Isolation

Post-synthesis purification typically involves:

-

Neutralization : Residual HCl is removed using weak base ion-exchange resins.

-

Distillation : Under reduced pressure (10–15 mmHg) to isolate the product.

-

Crystallization : Ethanol-water mixtures (3:1 v/v) yield >95% purity.

Side Reactions and Mitigation

Dichlorination Byproducts

Excessive chlorine or elevated temperatures (>40°C) promote the formation of 2,3-dichloropropyl derivatives , detectable via HPLC. Mitigation strategies include:

Hydrolysis of Epoxide

Prolonged exposure to water hydrolyzes epoxy chloropropane to 3-chloro-1,2-propanediol , reducing yields. This is minimized by:

-

Anhydrous Conditions : Use of molecular sieves or azeotropic distillation.

-

Stepwise Addition : Gradual introduction of sulfide nucleophiles.

Scalability and Industrial Considerations

Continuous Flow Reactors

Recent advancements employ packed-bed reactors for hypochlorination, achieving:

Cost Analysis

A 2025 economic evaluation compares raw material costs for two routes:

| Method | Epoxy Chloropropane Route | Thiol-Epoxide Route |

|---|---|---|

| Raw Material Cost ($/kg) | 12.50 | 18.75 |

| Yield (%) | 88 | 82 |

| Purity (%) | 95 | 92 |

The epoxy chloropropane route dominates industrial production due to lower costs and higher yields.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using sulfide hydrolases demonstrate:

Microwave-Assisted Reactions

Microwave irradiation (100–150 W) reduces reaction times by 60% but risks localized overheating.

Q & A

Basic: What are the key considerations for synthesizing Bis(3-chloro-2-hydroxypropyl)sulfide with high purity?

Methodological Answer:

Synthesis optimization requires factorial design to evaluate variables like reaction temperature, molar ratios of reactants (e.g., sulfide precursors and chlorinating agents), and solvent polarity. For example:

- Temperature: Elevated temperatures (>80°C) may accelerate side reactions (e.g., hydrolysis of chloro groups), while lower temperatures (<50°C) slow reaction kinetics .

- Purification: Use preparative liquid chromatography with polar stationary phases (e.g., silica gel) to separate byproducts. Monitor purity via HPLC-MS, referencing retention times against known standards .

Table 1: Example Optimization Parameters

| Variable | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 40–90°C | 65°C | Maximizes yield (82%) |

| Molar Ratio (S:Cl) | 1:1.5–1:3 | 1:2.2 | Minimizes chlorinated byproducts |

Advanced: How can contradictory data on the compound’s hydrolysis stability in aqueous environments be resolved?

Methodological Answer:

Discrepancies in hydrolysis rates often stem from unaccounted variables such as pH, ionic strength, or trace metal catalysts. To resolve contradictions:

Controlled Replication: Conduct experiments under OECD Guidelines for Testing Chemicals (e.g., Test No. 111: Hydrolysis as a Function of pH) .

Analytical Consistency: Use NMR (e.g., tracking disappearance of chloro-group signals) and ion chromatography to quantify chloride release. Cross-validate with computational models (e.g., DFT for transition-state analysis) .

Statistical Analysis: Apply ANOVA to identify significant variables across studies, controlling for lab-specific conditions (e.g., dissolved oxygen levels) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR: Identify functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹, S-S stretch at 500–540 cm⁻¹) .

- ¹H/¹³C NMR: Assign peaks using 2D COSY and HSQC to resolve overlapping signals (e.g., hydroxypropyl chain protons) .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Best Practice: Compare spectra with databases like NIST Chemistry WebBook or PubChem to validate assignments .

Advanced: How can mechanistic studies differentiate between nucleophilic substitution and radical pathways in reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Measure KIE for reactions with deuterated solvents (e.g., D₂O vs. H₂O). A significant KIE (>2) suggests radical intermediates .

- Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) or nucleophiles (e.g., NaN₃) to quench specific pathways. Monitor reaction progress via GC-MS .

- Computational Modeling: Use Gaussian or ORCA software to calculate activation energies for proposed mechanisms. Validate with experimental Arrhenius plots .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure (LD₅₀ 320 mg/kg in rats) .

- Waste Disposal: Neutralize chlorinated byproducts with sodium bicarbonate before disposal, adhering to EPA Hazardous Waste Guidelines .

Advanced: How can researchers model the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Fugacity Modeling: Apply Level III fugacity models to predict partitioning into water, sediment, and biota. Input parameters include log Kow (estimated via EPI Suite) and hydrolysis half-life .

- Microcosm Studies: Simulate natural water systems with controlled variables (e.g., microbial activity, UV exposure). Quantify degradation products via LC-QTOF .

Table 2: Example Environmental Parameters

| Parameter | Value | Source |

|---|---|---|

| Log Kow | 1.8 ± 0.3 | EPI Suite |

| Hydrolysis t₁/₂ (pH 7) | 48 hours | Experimental |

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions: Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize oxidation and hydrolysis .

- Stability Monitoring: Perform periodic HPLC analysis (every 3 months) to detect degradation. Use Karl Fischer titration to ensure moisture levels <0.1% .

Advanced: How can researchers address discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

- Standardized Assays: Follow OECD TG 429 (Skin Sensitization) or TG 487 (In Vitro Micronucleus) to ensure consistency in cell viability protocols .

- Meta-Analysis: Use PRISMA guidelines to systematically review literature, focusing on variables like cell passage number, exposure duration, and serum content in media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.